molecular formula C10H12BrN B2375086 N-[(2-bromophenyl)methyl]cyclopropanamine CAS No. 90868-91-0

N-[(2-bromophenyl)methyl]cyclopropanamine

Cat. No.: B2375086
CAS No.: 90868-91-0
M. Wt: 226.117
InChI Key: SBKDFWWYKALTKE-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Benzylamines and Cyclopropanamine Derivatives

N-[(2-bromophenyl)methyl]cyclopropanamine belongs to two prominent families of organic compounds: substituted benzylamines and cyclopropanamine derivatives. Benzylamine (B48309) and its derivatives are a class of organic compounds that have been extensively studied and are integral to the fields of biology and medicinal chemistry. ontosight.ai They form the core structure of numerous pharmaceuticals, including agents used to treat motion sickness like cinnarizine (B98889) and meclizine, as well as components in drugs such as lacosamide (B1674222) and nebivolol. wikipedia.org The versatility of the benzylamine scaffold allows for systematic modifications to explore structure-activity relationships, making it a privileged structure in drug design. nih.govacs.org

Simultaneously, the cyclopropanamine moiety is a highly valued structural motif in medicinal chemistry. longdom.org The strained three-membered ring of cyclopropane (B1198618) introduces conformational rigidity and unique electronic properties into a molecule. mdpi.com This feature is exploited in the design of various therapeutic agents, including antidepressants, antivirals, and anticancer compounds. longdom.orgmdpi.com Notably, cyclopropanamine derivatives are well-known inhibitors of enzymes such as Lysine (B10760008) Specific Demethylase 1 (LSD1) and monoamine oxidases (MAOs), which are critical targets in oncology and neurology, respectively. longdom.orgnih.govgoogle.com The incorporation of this small, strained ring can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. longdom.org

Overview of Structural Motifs Present: Bromophenyl, Methyl Linker, and Cyclopropanamine Ring System

Bromophenyl Group : The presence of a phenyl ring substituted with a bromine atom at the ortho-position is a defining feature. The aromatic ring provides a rigid scaffold and potential for pi-stacking interactions with biological targets. The bromine atom's position influences the electron distribution within the ring and creates specific steric hindrance.

Methyl Linker : A methylene (B1212753) (-CH2-) group connects the bromophenyl ring to the cyclopropanamine nitrogen. This linker provides rotational flexibility, allowing the two larger terminal groups to adopt various spatial orientations, which can be crucial for binding to a receptor or enzyme active site.

Cyclopropanamine Ring System : This terminal group consists of a cyclopropyl (B3062369) ring attached to a secondary amine. The cyclopropane ring is the smallest possible carbocycle, characterized by significant ring strain. This strain imparts unique chemical reactivity and a rigid conformational constraint that can enhance binding affinity and selectivity for specific biological targets. mdpi.com

These motifs combine to form a molecule with a molecular formula of C10H12BrN and a molecular weight of approximately 226.11 g/mol . cymitquimica.com

Significance of Bromine Functionality in Organic Synthesis and Drug Discovery

The bromine atom on the phenyl ring is not merely a substituent; it is a highly functional handle with profound implications for both organic synthesis and drug discovery. Bromination is one of the most important transformations in organic synthesis, allowing for the strategic introduction of bromine onto aromatic systems. acs.orgnih.govacs.org

In organic synthesis, the carbon-bromine bond is a versatile functional group for further molecular elaboration. It is a key participant in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures from the brominated precursor. ontosight.ai

In the context of drug discovery, the inclusion of a bromine atom can significantly modulate a molecule's biological properties. It can enhance binding affinity through halogen bonding—a non-covalent interaction with electron-donating atoms in a biological target. Furthermore, its lipophilicity can improve a compound's ability to cross cell membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A number of successful drugs incorporate a bromophenyl or other bromo-organic structures. acs.orgontosight.aiwikipedia.org

Table 1: Examples of Bromine-Containing Compounds in Drug Discovery and Research
Compound NameCompound ClassTherapeutic Area/UseReference
MacitentanDual Endothelin Receptor AntagonistPulmonary Arterial Hypertension acs.orgnih.gov
BrompheniramineAntihistamineAllergy Symptoms wikipedia.org
Brodifacoum4-Hydroxycoumarin derivativeAnticoagulant (Rodenticide) wikipedia.org
BromperidolAntipsychoticSchizophrenia wikipedia.org

Research Objectives and Scope for Comprehensive Academic Investigation of this compound

Given the limited specific research on this compound, a comprehensive academic investigation would be highly valuable. The structural motifs present suggest several clear research trajectories.

Key research objectives could include:

Development of Novel Synthetic Routes : Designing and optimizing efficient, scalable, and stereoselective synthetic pathways to access the target compound and its derivatives. This could involve methods like reductive amination of 2-bromobenzaldehyde (B122850) with cyclopropanamine.

Exploration as an Enzyme Inhibitor : Based on its structural similarity to known bioactive molecules, a primary objective would be to screen it for inhibitory activity against key enzyme families. Given the cyclopropanamine moiety, investigating its potential as an inhibitor for LSD1 or MAO isoforms would be a logical starting point. nih.govgoogle.com

Structure-Activity Relationship (SAR) Studies : Synthesizing a library of analogues to probe the importance of each structural motif. This would involve modifying the substitution pattern on the phenyl ring, replacing the bromine with other halogens or functional groups, and altering the cyclopropyl group.

Utility in Synthetic Chemistry : Leveraging the reactive bromine handle for synthetic diversification. Using the compound as a scaffold, a range of cross-coupling reactions could be employed to build a library of novel, more complex molecules for subsequent biological evaluation.

Biophysical and Structural Studies : If the compound shows promising biological activity, further studies involving techniques like X-ray crystallography to determine its binding mode with its target protein would be essential for guiding further optimization.

A thorough investigation encompassing these objectives would fully elucidate the chemical and biological potential of this compound, potentially leading to the development of new chemical probes or therapeutic lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-bromophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKDFWWYKALTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Bromophenyl Methyl Cyclopropanamine and Its Analogues

Retrosynthetic Analysis of the N-[(2-bromophenyl)methyl]cyclopropanamine Framework

A retrosynthetic analysis of this compound reveals two primary disconnection points around the central nitrogen atom, suggesting two main synthetic strategies. The most logical disconnection is at the C-N bond between the benzyl (B1604629) group and the cyclopropylamine (B47189) nitrogen. This leads to two key precursors: a 2-bromobenzyl electrophile and cyclopropanamine as the nucleophile.

This disconnection suggests a forward synthesis involving either the alkylation of cyclopropanamine with a suitable 2-bromobenzyl halide or a reductive amination reaction between 2-bromobenzaldehyde (B122850) and cyclopropanamine. These two approaches are common and effective methods for the formation of secondary amines.

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks: ortho-brominated phenylmethane derivatives and cyclopropanamine scaffolds.

The key ortho-brominated precursor is 2-bromobenzaldehyde. This compound can be synthesized through various methods. One common approach involves the bromination of a suitable benzaldehyde (B42025) derivative. For instance, o-fluorobenzaldehyde can be brominated using a brominating reagent like N-bromosuccinimide in the presence of a Lewis acid catalyst such as anhydrous aluminum trichloride. google.com Another method involves the oxidation of 2-bromobenzyl alcohol.

Alternatively, 2-bromobenzaldehyde can be prepared from 2-bromobenzoic acid derivatives. For example, 2-amino-5-bromobenzoic acid can be converted to 2-amino-5-bromobenzyl alcohol, which is then oxidized to the corresponding aldehyde. orgsyn.org A solution of 2-bromobenzaldehyde can also be refluxed with trimethyl orthoformate and concentrated hydrochloric acid in methanol (B129727) to produce 2-bromobenzaldehyde dimethyl acetal. prepchem.com

For amine alkylation strategies, 2-bromobenzyl halides are required. These can be prepared from 2-bromobenzyl alcohol via standard halogenation reactions.

Cyclopropanamine is a crucial building block and its synthesis has been approached in several ways. longdom.org One common method is the Hofmann rearrangement of cyclopropanecarboxamide. google.com This reaction typically involves treating the amide with an aqueous solution of sodium hypochlorite (B82951) and sodium hydroxide. google.com

Another route to cyclopropanamine involves the reduction of cyclopropyl (B3062369) carbonyl compounds. guidechem.com Reductive amination of cyclopropanecarboxaldehyde (B31225) or cyclopropane (B1198618) with ammonia (B1221849) or primary amines using reducing agents like sodium borohydride (B1222165) is also a viable method. longdom.org Additionally, halogenated cyclopropanes, such as cyclopropyl chloride, can be reacted with ammonia or amines to yield cyclopropylamine. longdom.org The synthesis can also be achieved from γ-butyrolactone through a multi-step process. google.com

Direct Synthetic Approaches to this compound

With the key precursors in hand, the final assembly of this compound can be achieved through two primary methods: reductive amination and amine alkylation.

Reductive amination is a highly effective one-pot method for the synthesis of secondary amines. This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the context of this compound synthesis, 2-bromobenzaldehyde is reacted with cyclopropanamine.

The reaction proceeds through the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. The choice of reducing agent can influence the reaction conditions and substrate compatibility.

This classical approach involves the nucleophilic substitution of a halide by an amine. For the synthesis of this compound, this would entail the reaction of cyclopropanamine with a 2-bromobenzyl halide, such as 2-bromobenzyl bromide.

This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation. This method provides a straightforward route to the target compound, provided the starting 2-bromobenzyl halide is readily accessible.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While this compound itself is an achiral molecule, the synthesis of chiral analogues, which may feature stereocenters on the cyclopropane ring or the benzylic carbon, requires stereoselective strategies. The development of enantiomerically pure compounds is crucial in pharmaceutical research, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

Key approaches to the asymmetric synthesis of related chiral cyclopropylamines and N-benzylamines include:

Asymmetric Reductive Amination: This method involves the condensation of a prochiral ketone or aldehyde with an amine in the presence of a chiral catalyst or reagent to form an imine, which is then reduced stereoselectively. For analogues of the title compound, this could involve a chiral catalyst mediating the reduction of the imine formed between 2-bromobenzaldehyde and a substituted, prochiral cyclopropylamine.

Use of Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a reaction. For instance, chiral N-sulfinyl ketimines have been used to synthesize chiral cyclopropylamines with good diastereoselectivity. nih.gov The auxiliary is then cleaved to yield the enantiomerically enriched amine. nih.gov

Synthesis from a Chiral Pool: This approach utilizes enantiomerically pure starting materials derived from natural sources. For synthesizing analogues, a pre-existing chiral cyclopropanamine could be coupled with the 2-bromobenzyl moiety. The synthesis of chiral cyclopropane structures can be complex, sometimes involving multi-step sequences like aldol-cyclopropanation-retro-aldol reactions to obtain enantiopure cyclopropane carboxaldehydes, which can then be converted to the desired amine. rsc.org

The choice of method depends on the desired stereoisomer and the availability of starting materials. Diastereomers can often be separated using standard techniques like chromatography, while the synthesis of specific enantiomers typically requires one of the asymmetric strategies mentioned above.

Table 1: Conceptual Comparison of Stereoselective Synthesis Strategies for Chiral Analogues

Strategy Description Potential Advantages Potential Challenges
Asymmetric Catalysis A chiral catalyst (e.g., a metal complex with a chiral ligand) is used to control the stereochemical outcome of the imine reduction. High catalytic turnover, potential for high enantiomeric excess (ee). Catalyst development can be complex and expensive.
Chiral Auxiliary A recoverable chiral group is temporarily incorporated to direct a stereoselective transformation. Well-established methods, often provides high diastereomeric excess (de). Requires additional steps for attachment and removal of the auxiliary.

| Chiral Pool Synthesis | Utilizes readily available, enantiopure starting materials (e.g., chiral cyclopropanamine precursor). | Avoids the need for asymmetric induction or resolution steps. | Limited by the availability of suitable chiral starting materials. |

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes is paramount for the practical application of this compound, particularly for potential pharmaceutical manufacturing. The most direct and widely adopted method is the reductive amination of 2-bromobenzaldehyde with cyclopropanamine. wikipedia.org This reaction is favored for its operational simplicity and versatility.

The process typically involves two key steps that can be performed sequentially in a single reaction vessel (a "one-pot" reaction):

Imine Formation: 2-bromobenzaldehyde and cyclopropanamine react, usually under neutral or weakly acidic conditions, to form an N-(2-bromobenzylidene)cyclopropanamine intermediate. The removal of the water byproduct drives the equilibrium towards the imine.

Reduction: The intermediate imine is reduced in situ to the final secondary amine product.

Several reducing agents can be employed, with the choice often dictated by factors such as cost, safety, selectivity, and scale.

Sodium Borohydride (NaBH₄): A cost-effective and common reducing agent, often used in a protic solvent like ethanol.

Sodium Triacetoxyborohydride (STAB): A milder and more selective reagent that is particularly effective for one-pot reductive aminations as it does not significantly reduce the starting aldehyde.

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Pd/C) is a highly efficient and atom-economical method suitable for large-scale industrial synthesis. It avoids the use of stoichiometric metal hydride reagents, reducing waste.

Table 2: Comparison of Reducing Agents for Scalable Reductive Amination

Reducing Agent Typical Conditions Advantages Scalability Considerations
Sodium Borohydride (NaBH₄) Ethanol or Methanol, 0-25°C Inexpensive, readily available. Generates hydrogen gas; requires careful temperature control.
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) or Acetonitrile (ACN), room temp. Mild, selective for imines, good for one-pot reactions. More expensive than NaBH₄, generates acetate (B1210297) waste.

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl Acetate, H₂ pressure (1-10 bar) | High atom economy, generates only water as a byproduct, low cost for large scale. | Requires specialized high-pressure equipment, catalyst handling. |

Application of Green Chemistry Principles in Synthetic Protocols

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact, improve safety, and increase efficiency. Reductive amination is already considered a relatively "green" reaction because it is often a one-pot process with high atom economy. wikipedia.orgacs.org However, further improvements can be made by focusing on several key areas.

Safer Solvents and Reaction Conditions: Traditional protocols may use hazardous chlorinated solvents like dichloromethane. Green chemistry encourages the substitution of these with more benign alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). In some cases, solvent-free reactions, where reagents are mixed directly, can be developed, significantly reducing waste. gctlc.orgresearchgate.net

Catalytic Methods: As mentioned for scalability, catalytic hydrogenation is a prime example of a green approach because it replaces stoichiometric hydride reagents with a recyclable catalyst, minimizing inorganic waste. rsc.org Biocatalysis, using enzymes like imine reductases (IREDs), represents a frontier in green synthesis, offering extremely high selectivity under mild aqueous conditions. wikipedia.org

Alternative Energy Sources: Microwave-assisted synthesis can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. Similarly, ultrasound can be used to promote the reaction.

Electrosynthesis: Electrochemical methods offer a modern, green alternative for reduction. Instead of chemical reducing agents, electrons are used, and the only byproduct is often hydrogen gas. This approach minimizes waste and avoids the use of hazardous reagents. rsc.orgrsc.org

Mechanochemistry: This technique involves conducting reactions by grinding solid reactants together, often without any solvent. Mechanochemical reductive amination has been demonstrated and presents a promising avenue for minimizing solvent waste. chemrxiv.org

By evaluating a synthetic route using green chemistry metrics like the E-Factor (Environmental Factor, kg of waste per kg of product), chemists can quantitatively assess and improve the environmental performance of the process.

Table 3: Comparison of Traditional vs. Green Synthetic Protocols

Parameter Traditional Protocol Potential Green Protocol Green Chemistry Principle
Solvent Dichloromethane (DCM) Ethanol, Water, or Solvent-free Use of safer solvents; Waste prevention
Reducing Agent Sodium Triacetoxyborohydride (stoichiometric) Catalytic Hydrogenation (H₂/Pd-C) or Electrosynthesis Use of catalysis; Waste prevention
Energy Source Conventional heating (oil bath) for several hours Microwave irradiation for several minutes Design for energy efficiency

| Waste | Stoichiometric borate (B1201080) and acetate salts | Minimal (water or recyclable catalyst) | Waste prevention; High atom economy |

Chemical Reactivity and Mechanistic Investigations of N 2 Bromophenyl Methyl Cyclopropanamine

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring is a versatile functional handle, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This moiety is expected to readily participate in several well-established transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of N-[(2-bromophenyl)methyl]cyclopropanamine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.ukorganic-chemistry.org This transformation is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents at the ortho-position of the benzylamine (B48309) moiety. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product and regenerate the catalyst. mdpi.com

Heck Reaction: The Heck reaction would enable the arylation of alkenes using this compound as the aryl source. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed process typically involves the reaction of the aryl bromide with an alkene in the presence of a base. chem-station.com The outcome is the formation of a new carbon-carbon bond between the ortho-position of the benzylamine and one of the sp2-hybridized carbons of the alkene.

Sonogashira Coupling: For the introduction of an alkynyl group, the Sonogashira coupling would be the reaction of choice. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.com This would yield a 2-alkynyl-substituted benzylcyclopropanamine derivative.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the coupling of the aryl bromide with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and requires a base. This would result in the formation of a diamine or related N-arylated product.

Coupling Reaction Coupling Partner Expected Product Type Key Reagents
Suzuki-MiyauraBoronic acid/ester (R-B(OR)2)2-Aryl or 2-Alkyl/Alkenyl/Alkynyl substituted benzylcyclopropanaminePd catalyst, Base
HeckAlkene (R-CH=CH2)2-Alkenyl-substituted benzylcyclopropanaminePd catalyst, Base
SonogashiraTerminal alkyne (R-C≡CH)2-Alkynyl-substituted benzylcyclopropanaminePd catalyst, Cu(I) co-catalyst, Base
Buchwald-HartwigAmine (R2NH)N-(2-aminophenyl)methyl]cyclopropanamine derivativePd catalyst, Ligand, Base

Nucleophilic Aromatic Substitution Reactions

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions. For this compound, direct nucleophilic aromatic substitution (SNAr) is unlikely without the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. chemistrysteps.comlibretexts.orglibretexts.org The addition-elimination mechanism, which is common for activated aryl halides, would not be favored. masterorganicchemistry.comyoutube.com

However, under forcing conditions with very strong nucleophiles or bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate could potentially occur. This pathway is generally less common for aryl bromides compared to chlorides and fluorides and often leads to a mixture of regioisomers.

Grignard and Organolithium Reagent Formation and Reactivity

The aryl bromide can be converted into highly reactive organometallic reagents.

Grignard Reagent Formation: Treatment of this compound with magnesium metal would likely lead to the formation of the corresponding Grignard reagent, 2-(cyclopropylmethylaminomethyl)phenylmagnesium bromide. youtube.comyoutube.com Care would need to be taken to protect the secondary amine, as the N-H proton is acidic and would quench the Grignard reagent. N-protection, for instance with a silyl (B83357) or Boc group, would likely be necessary prior to the reaction. The resulting Grignard reagent would be a powerful nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. unp.edu.ar

Organolithium Reagent Formation: Similarly, reaction with an organolithium reagent, such as n-butyllithium, via lithium-halogen exchange would generate the corresponding aryllithium species. wikipedia.orguniurb.itnumberanalytics.com This reagent would exhibit similar reactivity to the Grignard reagent but is often more reactive and may offer different selectivity in some cases. nih.gov Again, protection of the secondary amine would be a prerequisite for this transformation.

Reactivity of the Cyclopropanamine Ring System

The cyclopropane (B1198618) ring is a strained, three-membered carbocycle that exhibits unique reactivity. The presence of the adjacent amino group can influence its chemical behavior.

Ring-Opening Reactions under Acidic or Electrophilic Conditions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under certain conditions. Treatment with strong acids or electrophiles can lead to ring-opening reactions. researchgate.netrsc.org The nitrogen atom of the cyclopropanamine moiety could be protonated under acidic conditions, which might facilitate ring opening to form an iminium ion intermediate. Subsequent attack by a nucleophile would lead to a variety of acyclic products. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic or radical intermediates. researchgate.net

Reactions Involving C-H Activation on the Cyclopropane Ring

Recent advances in catalysis have enabled the direct functionalization of C-H bonds, including those on cyclopropane rings. nih.govorganic-chemistry.org Palladium-catalyzed C-H activation has been shown to be a powerful tool for the arylation and alkylation of cyclopropanes. nih.gov In the context of this compound, the amine functionality could act as a directing group, facilitating the activation of a C-H bond on the cyclopropane ring by a transition metal catalyst. This would allow for the introduction of new substituents directly onto the cyclopropane ring, providing a pathway to more complex substituted cyclopropanamines.

Reactivity of the Secondary Amine Functionality

The chemical reactivity of this compound is largely dictated by the presence of the secondary amine. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it susceptible to reactions with a variety of electrophiles.

The secondary amine of this compound is expected to readily undergo derivatization reactions such as acylation, sulfonylation, and carbamatization. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl, sulfonyl, or carbamoyl (B1232498) group, respectively. britannica.com

Acylation: In a typical acylation reaction, the amine reacts with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base to form an amide. byjus.com The base is necessary to neutralize the acidic byproduct, such as HCl, which would otherwise protonate the starting amine and render it non-nucleophilic. youtube.com

Sulfonylation: Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride, like benzenesulfonyl chloride, to yield a sulfonamide. libretexts.org This reaction, often referred to as the Hinsberg test, can be used to differentiate between primary, secondary, and tertiary amines. msu.edu

Carbamatization: The formation of a carbamate (B1207046) derivative can be achieved by reacting the amine with a chloroformate or by reacting it with an isocyanate. These reactions are crucial in the synthesis of various compounds with important biological activities.

The following table summarizes these potential derivatization reactions:

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-acetyl-N-[(2-bromophenyl)methyl]cyclopropanamine
SulfonylationBenzenesulfonyl chlorideN-(benzenesulfonyl)-N-[(2-bromophenyl)methyl]cyclopropanamine
CarbamatizationPhenyl isocyanateN'-phenyl-N-[(2-bromophenyl)methyl]cyclopropylurea

This table presents expected products based on the general reactivity of secondary amines.

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to transition metal centers, which are Lewis acids. This interaction leads to the formation of coordination complexes. While specific studies on the coordination chemistry of this particular compound are not prevalent in the literature, the principles of amine coordination are well-established.

Nitrogen-containing ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals. researchgate.net The steric and electronic properties of the substituents on the nitrogen atom influence the stability and geometry of the resulting metal complex. In the case of this compound, the bulky 2-bromobenzyl and cyclopropyl (B3062369) groups may influence the coordination number and geometry of the metal center. It is plausible that this compound could act as a monodentate ligand, coordinating to a metal center through the nitrogen atom.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The acylation of a secondary amine with an acid chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the chloride leaving group and the formation of the corresponding amide. A base is typically added to the reaction mixture to abstract the proton from the nitrogen, regenerating a neutral amide and preventing the protonation of the starting amine.

Kinetic studies of such reactions typically show a second-order rate law, with the rate being dependent on the concentrations of both the amine and the acylating agent. Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable in monitoring the progress of these reactions by observing the disappearance of the N-H bond of the starting amine and the appearance of the characteristic amide carbonyl and N-acyl signals in the product.

Stability Profiling under Various Chemical and Environmental Conditions

The stability of this compound can be inferred from the stability of its constituent functional groups. The N-benzyl moiety is generally stable but can be susceptible to cleavage under certain oxidative or reductive conditions. organic-chemistry.orgacs.org For example, catalytic hydrogenation can lead to the cleavage of the N-benzyl bond.

The bromophenyl group is relatively stable but can undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution under harsh conditions or transition metal-catalyzed cross-coupling reactions.

The secondary amine functionality can be susceptible to oxidation, especially in the presence of strong oxidizing agents. The stability of the compound is also expected to be pH-dependent. In acidic conditions, the amine will be protonated to form an ammonium (B1175870) salt, which may alter its solubility and reactivity. In strongly basic conditions, the N-H proton could potentially be abstracted, though this would require a very strong base.

The following table provides a general overview of the expected stability of this compound under different conditions:

ConditionExpected StabilityPotential Degradation Pathways
Acidic (e.g., HCl)Forms a stable ammonium saltGenerally stable
Basic (e.g., NaOH)StablePotential for deprotonation with very strong bases
Oxidizing agentsMay be susceptible to oxidationOxidation of the amine
Reducing agents (e.g., H2/Pd)May undergo debenzylationCleavage of the N-benzyl bond
LightGenerally stable-
HeatModerately stableDecomposition at high temperatures

This table is based on the general chemical properties of the functional groups present in the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for N 2 Bromophenyl Methyl Cyclopropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of N-[(2-bromophenyl)methyl]cyclopropanamine by mapping the chemical environments of its hydrogen, carbon, and nitrogen nuclei.

¹H NMR Spectroscopy: A ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the cyclopropyl (B3062369) protons, and the amine (NH) proton. The aromatic protons on the 2-bromophenyl group would appear as complex multiplets in the downfield region (typically δ 7.0-7.6 ppm). The benzylic CH₂ protons would likely appear as a singlet around δ 3.8-4.0 ppm, integrating to two protons. The protons on the cyclopropane (B1198618) ring would show characteristic signals in the upfield region (δ 0.4-1.0 ppm), with complex splitting patterns due to geminal and vicinal coupling. The single amine proton (NH) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. For the symmetric this compound, ten distinct carbon signals are expected: six for the aromatic ring (four CH and two quaternary), one for the benzylic methylene carbon, and three for the cyclopropane ring (one CH and two CH₂). The carbon attached to the bromine atom would appear around δ 122 ppm, while other aromatic carbons would resonate between δ 127-140 ppm. The benzylic carbon is expected around δ 55-60 ppm, and the cyclopropyl carbons would be significantly upfield, typically between δ 10-35 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR, though less common, would definitively identify the nitrogen atom. A single resonance would be expected, with a chemical shift characteristic of a secondary amine, providing confirmation of the nitrogen environment.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming correlations between adjacent protons within the aromatic ring and within the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the benzylic CH₂ protons to the quaternary aromatic carbon attached to the bromine.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in confirming the compound's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CHs7.0 – 7.6Multiplet (m)127.0 – 133.0
Aromatic C-Br--~122.0
Aromatic C-CH₂--~139.0
Benzylic CH₂3.8 – 4.0Singlet (s)55.0 – 60.0
Cyclopropyl CH2.2 – 2.5Multiplet (m)30.0 – 35.0
Cyclopropyl CH₂0.4 – 0.8Multiplet (m)10.0 – 15.0
Amine NHVariableBroad Singlet (br s)-

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₁₂BrN), HRMS would provide an exact mass measurement, confirming this molecular formula. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Fragmentation analysis provides insight into the molecule's structure. Common fragmentation pathways in electron ionization (EI) would likely involve:

Benzylic cleavage: Loss of the cyclopropylamine (B47189) group to form a stable 2-bromobenzyl cation ([C₇H₆Br]⁺), which would show a characteristic isotopic pattern at m/z 169/171.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a bromine-containing radical.

Loss of HBr: Elimination of a hydrogen bromide molecule from the parent ion.

Table 2: Predicted HRMS Data and Major Fragments for this compound

Species Formula Calculated Exact Mass (m/z) Predicted Fragment
Molecular Ion [M]⁺[C₁₀H₁₂⁷⁹BrN]⁺225.0153Parent Ion
Isotopic Ion [M+2]⁺[C₁₀H₁₂⁸¹BrN]⁺227.0133Parent Ion with ⁸¹Br
Fragment 1[C₇H₆⁷⁹Br]⁺168.96522-Bromobenzyl cation
Fragment 2[C₄H₈N]⁺70.0657Cyclopropylmethylaminium ion

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.

Peaks just above 3000 cm⁻¹ for aromatic C-H stretching.

Peaks just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methylene and cyclopropyl groups.

Aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

A strong band in the fingerprint region, typically between 500-650 cm⁻¹, corresponding to the C-Br stretch.

Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic ring and the cyclopropyl C-C bonds.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 – 3400Medium, Sharp
Aromatic C-H Stretch3010 – 3100Medium
Aliphatic C-H Stretch2850 – 3000Medium
Aromatic C=C Stretch1450 – 1600Medium to Strong
C-N Stretch1250 – 1350Medium
C-Br Stretch500 – 650Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a compound in its solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its molecular connectivity.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal details about the molecule's conformation and how the molecules pack in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine N-H group. As of now, a crystal structure for this specific compound has not been reported in the public domain.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. An analysis of the structure of this compound reveals that it is an achiral molecule. It possesses a plane of symmetry that bisects the molecule. Therefore, it will not rotate plane-polarized light and will not produce a signal in a CD spectroscopy experiment. This section is not applicable to this compound.

Computational and Theoretical Chemistry Studies of N 2 Bromophenyl Methyl Cyclopropanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of N-[(2-bromophenyl)methyl]cyclopropanamine would provide fundamental information about its intrinsic properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, a conformational analysis would be necessary. This involves exploring the potential energy surface to identify various low-energy conformers and the energy barriers between them. The results would reveal the preferred shapes the molecule adopts in its ground state.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, electrostatic potential maps)

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the regions of the molecule most likely to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of chemical stability.

An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. This map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues about how the molecule might interact with other chemical species.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties. For this compound, this could include:

NMR Spectroscopy: Calculation of the chemical shifts for ¹H and ¹³C nuclei.

Vibrational Spectroscopy: Prediction of the infrared (IR) and Raman spectra by calculating the vibrational frequencies.

These predicted spectra can be invaluable in interpreting experimental data and confirming the structure of the compound.

Reaction Mechanism Elucidation and Transition State Characterization

Should this compound be involved in a chemical reaction, computational methods could be used to elucidate the reaction mechanism. This involves identifying the transition state structures, which are the highest energy points along the reaction pathway. Characterizing these transition states provides insight into the reaction's feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could be employed to:

Conformational Sampling: Explore a wider range of molecular conformations than might be found through static calculations alone, providing a more dynamic picture of the molecule's behavior.

Solvent Effects: Simulate the molecule in the presence of a solvent to understand how the surrounding environment influences its structure and dynamics. This is crucial for predicting behavior in solution.

In Silico Prediction of Chemical Reactivity and Selectivity

Building upon the electronic structure analysis, various in silico methods can predict chemical reactivity and selectivity. By calculating reactivity indices derived from DFT, such as Fukui functions, one could predict which atoms within this compound are most susceptible to nucleophilic or electrophilic attack. This information is vital for designing new chemical reactions and understanding potential metabolic pathways.

Ligand-Protein Docking and Molecular Recognition Studies

No specific biological targets for this compound have been identified in the reviewed literature. Therefore, no ligand-protein docking or molecular recognition studies have been performed.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

There is no available biological activity or property data for a series of compounds related to this compound. Consequently, no QSAR or QSPR modeling studies have been conducted.

Biological and Pharmacological Investigations of N 2 Bromophenyl Methyl Cyclopropanamine and Its Analogues

Exploration of Enzyme Inhibition Properties

Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies

N-[(2-bromophenyl)methyl]cyclopropanamine belongs to a class of compounds known as arylcyclopropylamines, which have been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene transcription by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). The overexpression of LSD1 has been implicated in various cancers, making it a significant target for therapeutic intervention.

Monoamine Oxidase (MAO) Inhibition Profiling

Arylcyclopropylamine derivatives are also known to inhibit monoamine oxidases (MAO-A and MAO-B), which are critical enzymes in the metabolism of monoamine neurotransmitters. The non-selective inhibition of MAOs can lead to undesirable side effects, hence the importance of profiling the selectivity of potential drug candidates. Research into related compounds has shown that structural modifications can significantly influence the inhibitory activity and selectivity towards MAO-A and MAO-B. For example, a study on bromo-substituted 2-phenylbenzofurans, which share a bromophenyl moiety, identified compounds with preferential inhibition of MAO-B in the low micromolar to nanomolar range. While specific IC50 values for this compound against MAO-A and MAO-B are not detailed in the available sources, it is expected to exhibit inhibitory activity due to its structural features. The table below illustrates the MAO inhibitory activities of some representative FAD-dependent enzyme inhibitors.

Compound/DrugMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
Harmaline2.359,000MAO-A selective
Lazabemide125,00018MAO-B selective
Pargyline-404MAO-B selective
Clorgyline11-MAO-A selective

This table presents data for reference compounds to illustrate the range of activities and selectivities observed in MAO inhibitors. The specific values for this compound are not available in the cited literature.

Evaluation Against Other Relevant Enzyme Classes

The broader enzymatic inhibition profile of this compound and its analogues is an area of ongoing investigation. Given their mechanism of action as FAD-dependent enzyme inhibitors, there is a potential for interaction with other enzymes that utilize a similar cofactor. However, specific studies evaluating this compound against a wide panel of other enzyme classes were not prominent in the reviewed literature. Future research may explore its activity against other histone demethylases or related oxidases to fully characterize its selectivity profile.

Cell-Based Biological Assays

Anti-proliferative Efficacy in Cancer Cell Lines

The anti-proliferative effects of compounds related to this compound have been evaluated in various cancer cell lines. LSD1 inhibitors, as a class, have shown promise in suppressing the growth of cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML). The MV4-11 cell line, which is derived from a patient with biphenotypic B myelomonocytic leukemia, is often used to assess the efficacy of potential anti-leukemic agents. While specific GI50 or IC50 values for this compound in a broad panel of cancer cell lines are not available, the general class of LSD1 inhibitors has demonstrated significant anti-proliferative activity. For instance, other novel inhibitors have shown potent activity against FLT3-ITD mutated AML cell lines like MV4-11. The table below provides examples of the anti-proliferative activity of some bromophenyl-containing compounds in different cancer cell lines.

CompoundCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ M
4e (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog)SNB-75 (CNS Cancer)41.25
4i (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog)SNB-75 (CNS Cancer)38.94
4i (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog)UO-31 (Renal Cancer)30.14
4i (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog)CCRF-CEM (Leukemia)26.92
4i (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog)EKVX (Non-Small Cell Lung Cancer)26.61
4i (a 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog)OVCAR-5 (Ovarian Cancer)23.12

This table showcases the anti-proliferative activity of compounds containing a bromophenyl moiety to provide context for the potential efficacy of this compound. Data is from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Induction of Apoptosis and Cell Cycle Perturbation

Inhibition of LSD1 has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. These effects are often assessed using techniques such as flow cytometry. For example, treatment of cancer cell lines with LSD1 inhibitors can lead to an increase in the population of cells in the G0/G1 or G2/M phases of the cell cycle and a corresponding decrease in the S phase. In the MV4-11 cell line, other small molecule inhibitors have been shown to induce both apoptosis and cell cycle arrest. While specific data on the percentage of apoptotic cells or the cell cycle distribution following treatment with this compound is not detailed in the provided search results, it is a likely mechanism of its anti-proliferative action, consistent with its role as an LSD1 inhibitor.

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific databases and publicly available literature, no specific biological or pharmacological research data could be found for the chemical compound this compound.

Consequently, it is not possible to provide an article detailing its effects on intracellular signaling pathways, receptor binding profiles, structure-activity relationships, or its use in the design of biological probes, as requested in the article outline.

The absence of information in the public domain suggests that this compound may be a novel compound that has not yet been the subject of published scientific investigation. It is also possible that research on this compound exists but is proprietary and not publicly disclosed.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the pharmacological and biological properties of this specific molecule. Without such data, any discussion of its potential activities would be purely speculative.

Potential Applications and Future Research Directions for N 2 Bromophenyl Methyl Cyclopropanamine

Role as a Versatile Synthetic Building Block in Medicinal Chemistry and Materials Science

The structure of N-[(2-bromophenyl)methyl]cyclopropanamine makes it a potentially valuable synthetic intermediate, or "building block," for creating more complex molecules. cymitquimica.comenamine.net Both of its key functional components offer reactive sites for further chemical modification.

In medicinal chemistry , the cyclopropylamine (B47189) moiety is a recognized structural feature in a range of therapeutic agents, including antiviral, antidepressant, and anticancer compounds. longdom.org This group's inclusion in drug candidates is often due to the unique conformational constraints and metabolic stability conferred by the three-membered ring. longdom.org The 2-bromophenyl group serves as a versatile synthetic handle. The bromine atom can be readily substituted or used in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. researchgate.net This allows for the systematic modification of the molecule to explore structure-activity relationships, a fundamental process in drug discovery. acs.orgresearchgate.net

In materials science , the rigidity and inherent ring strain of the cyclopropane (B1198618) unit can be exploited to synthesize specialty polymers with unique thermal and mechanical properties. longdom.org The bromophenyl portion of the molecule allows for its incorporation into larger conjugated systems through polymerization reactions, which could be explored for applications in organic electronics or as specialized coatings.

Structural MoietyPotential Role in SynthesisField of ApplicationRelevant Synthetic Reactions
CyclopropanamineIntroduces conformational rigidity; acts as a pharmacophore. longdom.orgMedicinal Chemistry, Agrochemicals longdom.orgatamanchemicals.comAcylation, Alkylation, Reductive Amination
2-BromophenylProvides a site for molecular elaboration and diversification. researchgate.netMedicinal Chemistry, Materials Science longdom.orgontosight.aiSuzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling mdpi.com

Development as a Lead Compound for Novel Therapeutic Agents

A lead compound in drug discovery is a chemical starting point that exhibits promising biological activity and can be optimized to produce a final drug candidate. This compound possesses features that make it an intriguing scaffold for such development.

The cyclopropanamine group is a known pharmacophore that can inhibit the function of certain enzymes. For example, it is a key component of some monoamine oxidase inhibitors (MAOIs) and has been shown to inactivate cytochrome P450 enzymes. longdom.orgsigmaaldrich.comsigmaaldrich.com This inhibitory potential suggests that this compound could serve as a starting point for developing inhibitors of other enzyme targets. The 2-bromophenyl ring provides a site for chemical modification to enhance potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Brominated compounds have been successfully developed into therapeutic agents, highlighting the utility of this functional group in drug design. nih.govnih.gov

Utilization as a Ligand in Homogeneous or Heterogeneous Catalysis

The nitrogen atom in the cyclopropanamine moiety possesses a lone pair of electrons, enabling it to coordinate with metal centers and function as a ligand in catalysis. While the catalytic applications of this compound itself have not been reported, related amine-containing structures are widely used to create catalysts for a variety of organic transformations. The specific steric and electronic properties imparted by the cyclopropyl (B3062369) and benzyl (B1604629) groups could influence the reactivity and selectivity of a coordinated metal catalyst. Future research could involve synthesizing metal complexes of this compound and evaluating their performance in catalytic reactions such as hydrogenations, cross-couplings, or asymmetric synthesis.

Exploration of Photophysical and Optoelectronic Properties

Aromatic amines and phenyl halides are common components of fluorescent molecules (fluorophores) and materials used in optoelectronics. The combination of the electron-donating amine and the phenyl ring within this compound could potentially give rise to interesting photophysical properties, such as fluorescence. The presence of the heavy bromine atom can also influence these properties, sometimes leading to phosphorescence through enhanced intersystem crossing.

Studies on related bromophenyl-containing molecules have shown that they can exhibit tunable absorption and emission spectra. mdpi.comresearchgate.net By modifying the substituents on the phenyl ring (using the bromine as a reactive site), it may be possible to create a family of compounds with tailored photophysical characteristics. nih.gov Such molecules could find applications as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). researchgate.net

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) is an approach where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create a more potent lead compound. This compound, or substructures thereof, could be utilized in FBDD. The 2-bromophenyl group provides an ideal, chemically defined vector for fragment elaboration, allowing chemists to systematically build upon the core structure to improve target affinity. mdpi.com

Covalent Inhibition involves the design of drugs that form a permanent, covalent bond with their biological target. This can lead to increased potency and duration of action. While this compound is not inherently a covalent inhibitor, its scaffold could be readily adapted for this purpose. The 2-bromophenyl ring could be modified to incorporate a reactive electrophilic group, often called a "warhead" (e.g., an acrylamide (B121943) or chloroacetamide), which could then react with a nucleophilic amino acid residue (like cysteine) on a target protein. nih.govnih.govmdpi.com

Advanced Bioanalytical Methodologies for Metabolite Identification and Stability in Biological Matrices

Should this compound be advanced as a drug candidate, understanding its metabolic fate and stability in the body would be critical. nih.govtandfonline.comresearchgate.net

Metabolite Identification: To identify how the body processes the compound, modern hyphenated analytical techniques would be employed. frontiersin.orgb-ac.co.uk Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), particularly using technologies like Quadrupole Time-of-Flight (Q-TOF), is a primary tool for detecting and identifying metabolites in biological fluids such as plasma or urine. bioanalysis-zone.com This technique allows for the separation of the parent drug from its metabolites and provides accurate mass measurements to help determine their chemical structures. scilit.com

Stability in Biological Matrices: Assessing the stability of a compound in biological samples is crucial for ensuring accurate quantitative analysis. rti.organapharmbioanalytics.com Stability studies are typically performed by incubating the compound in various biological matrices (e.g., plasma, blood, liver homogenates) under different storage conditions (e.g., -20°C, 4°C, room temperature). researchgate.net The concentration of the compound over time is monitored by a validated bioanalytical method, usually LC-MS/MS, to determine its degradation rate. frontiersin.org Factors such as enzymatic activity, pH, and temperature can all influence a compound's stability. nih.govtandfonline.com

Hypothetical Bioanalytical Workflow
StageObjectivePrimary Technique(s)Key Information Gained
Metabolite ProfilingIdentify major and minor metabolites. tandfonline.comLC-Q-TOF MS bioanalysis-zone.comStructural information on metabolic products (e.g., hydroxylation, dealkylation).
Stability AssessmentDetermine analyte stability under various conditions. nih.govresearchgate.netLC-MS/MSOptimal storage and handling conditions for biological samples.
Quantitative BioanalysisMeasure concentrations of the drug and its key metabolites in pharmacokinetic studies. b-ac.co.ukValidated LC-MS/MSADME properties (Absorption, Distribution, Metabolism, Excretion).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[(2-bromophenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of cyclopropanamine with 2-bromobenzyl halides. Optimization can be achieved by:

  • Catalyst Selection : Platinum catalysts (e.g., Pt/C) under hydrogenation conditions improve yield for analogous cyclopropanamine derivatives .
  • Temperature Control : Maintaining temperatures between 0–25°C during nucleophilic substitution steps minimizes side reactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the compound .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.6 ppm) and cyclopropane CH₂ groups (δ 1.0–1.5 ppm). ²D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated 240.06 g/mol for C₁₁H₁₃BrN) .
  • Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/Br percentages .

Advanced Research Questions

Q. How does the bromine substituent on the aromatic ring influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Electrophilic Reactivity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling) due to its electron-withdrawing effect. Compare with chloro/methyl analogs to assess halogen-specific reactivity .
  • Biological Interactions : The bromine atom may engage in halogen bonding with protein residues (e.g., tyrosine or histidine). Use X-ray crystallography or molecular docking to map binding sites .

Q. What strategies can resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Controlled Structural Variations : Synthesize analogs with substituents at different positions (e.g., 4-bromo vs. 2-bromo) to isolate electronic vs. steric effects .
  • Dose-Response Studies : Test activity across concentrations (1 nM–100 µM) to differentiate potency (IC₅₀) from non-specific effects .
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes or receptors?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., monoamine oxidases). Focus on the cyclopropane ring’s angle strain and bromine’s halogen bonding .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants for brominated analogs .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., cyclopropane ring substitution) alter the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Measurements : Compare partition coefficients of this compound (predicted logP ~2.8) with cyclohexyl or acyclic analogs to quantify hydrophobicity shifts .
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures. Cyclopropane derivatives typically show stability up to 200°C .

Q. What role does the cyclopropane ring play in stabilizing transition states during chemical reactions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated cyclopropane to study ring-opening mechanisms in acid-catalyzed reactions .
  • DFT Calculations : Compute activation energies for ring strain release in SN2 reactions (e.g., with methyl iodide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.